2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Crystallographic Analysis and Hydrogen-Bonding Patterns
The thieno[2,3-d]pyrimidin-4-one core adopts a nearly planar conformation, with a maximum atomic displacement of 0.023 Å from the mean plane. The fused bicyclic system comprises a pyrimidin-4-one ring and a thiophene moiety, stabilized by intramolecular C–H⋯O hydrogen bonds between the carbonyl oxygen (O1) and adjacent methylene protons (H2A, H2B) of the chloromethyl substituent. The 2-chlorophenyl group at position 5 exhibits a dihedral angle of 68.2° relative to the central heterocycle, introducing steric constraints that influence packing efficiency.
Crystallographic disorder is observed in the chloromethyl group, which occupies two positions with an occupancy ratio of 0.776:0.224. This disorder arises from rotational flexibility around the C2–C7 bond (Figure 1). The crystal packing lacks conventional hydrogen bonds but features C–H⋯π interactions between the thiophene sulfur atom and adjacent aromatic protons (distance: 2.89 Å).
| Crystallographic Parameter | Value |
|---|---|
| Space group | P-1 |
| Unit cell dimensions | a=7.423 Å, b=9.812 Å, c=12.105 Å |
| Density (calc.) | 1.58 g/cm³ |
| R-factor | 0.042 |
The absence of π-π stacking interactions contrasts with simpler thienopyrimidinones, likely due to steric hindrance from the 2-chlorophenyl group.
Spectroscopic Identification (IR, NMR, Mass Spectrometry)
Infrared Spectroscopy : Characteristic bands appear at 3173 cm⁻¹ (C–H aromatic stretch), 1662 cm⁻¹ (C=O stretch), and 680 cm⁻¹ (C–S thiophene vibration). The N–H stretching vibration of the pyrimidinone ring is observed as a broad peak at 3412 cm⁻¹, shifted from typical values due to conjugation with the thiophene system.
1H-NMR (300 MHz, DMSO-d6) :
- δ 8.10 (s, 1H, NH)
- δ 7.92 (d, J=5.4 Hz, 1H, H3)
- δ 7.58–7.42 (m, 4H, 2-chlorophenyl)
- δ 4.86 (s, 2H, CH2Cl)
The deshielded NH proton at δ 8.10 confirms hydrogen bonding with the carbonyl oxygen. Coupling constants between H3 and H2 (J=5.4 Hz) reflect the thiophene-pyrimidine conjugation.
13C-NMR (75 MHz, DMSO-d6) :
- 165.2 ppm (C=O)
- 154.3 ppm (C2 pyrimidine)
- 136.7 ppm (C5 thiophene)
- 45.8 ppm (CH2Cl)
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 311.186 [M]⁺, with characteristic fragments at m/z 276 ([M–Cl]⁺) and m/z 215 (thienopyrimidinone core).
| Spectroscopic Technique | Key Diagnostic Feature |
|---|---|
| FTIR | 1662 cm⁻¹ (C=O stretch) |
| 1H-NMR | δ 4.86 (CH2Cl) |
| 13C-NMR | 165.2 ppm (C=O) |
| MS | m/z 311.186 (M⁺) |
Comparative Analysis with Related Thieno[2,3-d]Pyrimidin-4-One Derivatives
Structural modifications significantly alter physicochemical properties:
| Derivative | Substituents | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Chloromethyl-5-p-tolyl | CH2Cl, p-tolyl | 290–292 | 1.43 |
| 5-(4-Chlorophenyl) | H, 4-Cl-C6H4 | 245 | 1.58 |
| Parent compound | None | 198–200 | 1.32 |
The 2-chloromethyl group increases density by 0.15–0.26 g/cm³ compared to unsubstituted analogs. X-ray comparisons show that para-substituted aryl groups (4-chlorophenyl) permit closer packing than ortho-substituted variants (2-chlorophenyl), explaining the higher melting point of 5-(4-chlorophenyl) derivatives.
Electron-withdrawing chlorine atoms at the 2-position of the phenyl ring reduce π-electron density in the thiophene system, as evidenced by a 12 nm bathochromic shift in UV-Vis spectra compared to methyl-substituted derivatives (λmax 348 nm vs. 336 nm). This electronic modulation enhances stability against photodegradation by 23% under UV-A irradiation.
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-5-10-16-12(18)11-8(6-19-13(11)17-10)7-3-1-2-4-9(7)15/h1-4,6H,5H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBZKCSUYVYHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Substitution at the Chloromethyl Group
The chloromethyl substituent at position 2 undergoes nucleophilic substitution reactions, enabling functionalization:
Aromatic Amines
Reaction with aromatic amines (e.g., aniline, toluidine) in polar aprotic solvents (e.g., dioxane) replaces the chloromethyl group with arylamino substituents. Triethylamine acts as a base to facilitate substitution .
| Amine | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aniline | Dioxane | Reflux (8h) | 2-(Phenylamino)methyl derivative | 75–85% | |
| p-Toluidine | Dioxane | Reflux (8h) | 2-(Tolylamino)methyl derivative | 78–88% |
Cyclic Amines
Reaction with secondary amines (e.g., morpholine, piperidine) under prolonged reflux yields heterocyclic substituents:
| Amine | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Dioxane | Reflux (18h) | 2-(Morpholinylmethyl) derivative | 65–75% | |
| Piperidine | Dioxane | Reflux (18h) | 2-(Piperidinylmethyl) derivative | 60–70% |
Substituent Effects on Reactivity
Substituent electronic and steric properties significantly influence reaction outcomes:
-
Electron-withdrawing groups (e.g., 2-chlorophenyl) stabilize the thienopyrimidine core but may reduce nucleophilic substitution efficiency due to decreased electron density at the reactive site .
-
Steric hindrance from bulky substituents (e.g., chlorophenyl) can slow substitution reactions, necessitating prolonged reflux .
Analytical Data
Key physicochemical properties for substituted thienopyrimidines include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–220°C | |
| Solubility | Poor in water, soluble in DMF | |
| UV-Vis λmax | 320–350 nm (in DMSO) |
Toxicity and Bioactivity
While direct data for the target compound is limited, thienopyrimidine derivatives generally exhibit antimicrobial activity. Substitution patterns influence potency: chlorophenyl substituents may enhance lipophilicity and membrane permeability, improving bioavailability .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against HIV. Its structural components allow for effective binding to the reverse transcriptase enzyme, which is crucial for viral replication. Molecular docking studies suggest that the biphenyl group interacts favorably with key amino acid residues within the enzyme, enhancing its inhibitory effect .
Anticancer Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activity. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that it can significantly reduce the viability of various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .
Inhibitors of Protein Kinases
The compound has been identified as a potential inhibitor of protein kinases such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis. Its inhibitory action on these kinases could lead to new therapeutic strategies against malaria by disrupting the signaling pathways essential for parasite survival and replication .
Case Study 1: HIV Inhibition
In a study focusing on NNRTIs, 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one demonstrated an effective EC50 value against wild-type and resistant strains of HIV-1. The compound exhibited low toxicity and favorable pharmacokinetic properties, making it a candidate for further development as an antiviral agent .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth at micromolar concentrations. The mechanisms involved apoptosis and cell cycle arrest, indicating its potential utility in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives are explored extensively in medicinal chemistry. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on substituent effects and biological activities.
Structural and Functional Comparisons
Key Findings and Trends
Substituent Position and Bioactivity :
- The 2-chlorophenyl group in the target compound introduces steric hindrance compared to 4-fluorophenyl in CFT . This ortho-substitution may reduce binding efficiency to flat enzymatic pockets but improve selectivity for sterically tolerant targets.
- Chloromethyl at position 2 is critical for covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes), as seen in CFT’s mechanism of action .
Electronic Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl, 4-fluorophenyl) enhance electrophilicity of the pyrimidinone core, facilitating interactions with charged residues in target proteins .
Antibacterial Activity: Derivatives with chloromethyl and halogenated aryl groups (e.g., target compound, CFT) show superior antibacterial activity compared to non-halogenated analogs (e.g., 5-phenyl derivative) .
Synthetic Flexibility: The chloromethyl group enables facile derivatization. For example, nucleophilic substitution with amines or phenols generates analogs with improved solubility or target affinity .
Biological Activity
2-(Chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H9ClN2OS
- Molecular Weight : 276.74 g/mol
- CAS Number : 733030-47-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of thieno[2,3-d]pyrimidine scaffolds followed by chloromethylation. The synthetic pathway is crucial for understanding the compound's reactivity and biological potential.
Antimicrobial Activity
Research has indicated that thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a related study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Properties
The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study found that the compound inhibited cell proliferation in human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with an IC50 value indicating significant cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, it has shown inhibitory effects on Angiotensin Converting Enzyme (ACE), which is crucial in hypertension management. The structure-activity relationship (SAR) studies suggest that modifications on the thieno-pyrimidine ring enhance ACE inhibition.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains compared to non-substituted analogs.
| Compound | Activity (MIC μg/mL) | Bacterial Strain |
|---|---|---|
| A | 12 | S. aureus |
| B | 8 | E. coli |
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, the anticancer effect of this compound was assessed in vitro and in vivo. The compound significantly reduced tumor growth in xenograft models and showed a favorable safety profile.
| Treatment Group | Tumor Volume (cm³) | Survival Rate (%) |
|---|---|---|
| Control | 15.6 ± 1.5 | 30 |
| Treatment | 5.8 ± 0.9 | 80 |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via heterocyclic condensation reactions starting from substituted thiophene or pyrimidine precursors. A key step involves the use of phosphorus oxychloride (POCl₃) to introduce chloromethyl groups, as demonstrated in analogous thieno[2,3-d]pyrimidin-4-one syntheses . Optimization includes:
- Temperature control : Refluxing in DMF or toluene (110–130°C) to enhance reactivity.
- Stoichiometry : Equimolar ratios of reactants to minimize byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (≥95%) and detect residual solvents .
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, chloromethyl resonance at δ 4.5–4.7 ppm) .
- X-ray Crystallography : Resolve 3D structure and verify regiochemistry of the thieno-pyrimidine core .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against tryparedoxin (Tpx) or TRPA1 channels due to structural similarity to covalent inhibitors (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How does the chloromethyl group influence covalent binding to biological targets, and what mechanistic insights exist?
- Methodological Answer : The chloromethyl group acts as an electrophilic warhead, enabling covalent modification of cysteine residues (e.g., Cys40 in Tpx). Mechanistic studies include:
- Kinetic Analysis : Measure time-dependent inactivation of Tpx using stopped-flow spectroscopy .
- Mass Spectrometry : Confirm adduct formation (e.g., +78 Da shift from cysteine alkylation) .
- Mutagenesis : Replace Cys40 with serine to validate covalent binding specificity .
Q. What computational strategies can predict the binding mode and selectivity of this compound against TRPA1 or related targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with TRPA1’s transmembrane domain (PDB: 6V9V). Prioritize residues within 5 Å of the chlorophenyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding pose retention .
- Free Energy Calculations : Compute binding affinities (ΔG) using MM-PBSA/GBSA methods .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency or reduced off-target effects?
- Methodological Answer :
- Core Modifications :
- Replace the chlorophenyl group with fluorophenyl (improves metabolic stability) .
- Vary the chloromethyl position (e.g., 3- vs. 2-substitution) to alter reactivity .
- Functional Group Additions : Introduce hydrophilic substituents (e.g., morpholine) to enhance solubility .
- In Silico Screening : Use QSAR models trained on CK2 or TRPA1 inhibitor datasets to prioritize analogs .
Data Contradiction Analysis
Q. How can discrepancies in reported inhibitory activities of thieno-pyrimidin-4-one derivatives across studies be reconciled?
- Methodological Answer : Variations in bioactivity may arise from:
- Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) that affect covalent adduct formation .
- Target Isoforms : TRPA1 species-specific variations (human vs. rodent) or splice variants .
- Compound Stability : Degradation during storage (e.g., hydrolysis of chloromethyl group) .
- Resolution Strategy :
- Standardize assay protocols (e.g., pre-incubation time, buffer composition).
- Validate compound stability via LC-MS before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
